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Compound of Interest

Compound Name: Ralaniten

Cat. No.: B610411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ralaniten (EPI-506) was a clinical-stage drug candidate whose development was

discontinued. Detailed preclinical toxicology reports and specific experimental protocols are not

publicly available. This guide summarizes the available clinical toxicity data and outlines the

principles of preclinical toxicology assessment relevant to this class of compound.

Introduction to Ralaniten and its Mechanism of
Action
Ralaniten (acetate salt: EPI-506) is a first-in-class, orally administered small molecule inhibitor

of the N-terminal domain (NTD) of the androgen receptor (AR).[1] Unlike approved

antiandrogens that target the ligand-binding domain (LBD) of the AR, Ralaniten was designed

to be effective against both full-length AR and AR splice variants (AR-Vs) that lack the LBD and

are a common mechanism of resistance to LBD-targeted therapies in castration-resistant

prostate cancer (CRPC).[1] By binding to the NTD, Ralaniten inhibits the transcriptional activity

of the AR, thereby preventing the expression of genes that drive prostate cancer cell growth

and proliferation.

Preclinical Toxicity Assessment
While specific preclinical toxicology data for Ralaniten, such as LD50 values or detailed

histopathology findings, are not available in the public domain, the drug was reported to be
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well-tolerated in nonclinical studies.[2] For a compound like Ralaniten to enter clinical trials, a

standard battery of preclinical toxicology and safety pharmacology studies, compliant with

Good Laboratory Practice (GLP) regulations, would have been conducted as part of the

Investigational New Drug (IND) application.[3][4]

Standard Preclinical Toxicology Studies for IND
Submission
The following table summarizes the types of preclinical studies that are typically required before

a new drug candidate can be administered to humans.
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Study Type Species Key Objectives

Single-Dose Toxicity

Rodent (e.g., rat, mouse) &

Non-rodent (e.g., dog, non-

human primate)

To determine the maximum

tolerated dose (MTD) and

identify potential target organs

for toxicity after a single

administration.

Repeat-Dose Toxicity Rodent & Non-rodent

To characterize the toxicity

profile following repeated

administration over a defined

period (e.g., 28 days, 90 days),

identify a No Observed

Adverse Effect Level (NOAEL),

and assess the potential for

cumulative toxicity.

Safety Pharmacology
Various (rodent and non-

rodent)

To evaluate the effects on vital

organ systems, including the

cardiovascular, respiratory, and

central nervous systems, to

identify potential acute and life-

threatening risks.

Genotoxicity

In vitro (bacterial and

mammalian cells) & In vivo

(rodent)

To assess the potential of the

drug to cause damage to

genetic material (DNA), which

could lead to mutations or

cancer.

Reproductive Toxicology Rodent and/or non-rodent

To evaluate the potential

adverse effects on fertility,

embryonic and fetal

development, and pre- and

postnatal development.

Carcinogenicity Long-term studies in rodents

To assess the potential of the

drug to cause cancer with

chronic exposure.
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Pharmacokinetics/Toxicokinetic

s (PK/TK)

All species used in toxicity

studies

To understand the absorption,

distribution, metabolism, and

excretion (ADME) of the drug

and to correlate drug exposure

with toxicological findings.

General Experimental Protocol for Repeat-Dose Toxicity
Studies
The following is a generalized protocol for a 28-day repeat-dose oral toxicity study, a pivotal

study for IND submission.

Animal Model: Two species, typically a rodent (e.g., Sprague-Dawley rats) and a non-rodent

(e.g., Beagle dogs), with equal numbers of males and females in each group.

Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, and

high) of Ralaniten. The high dose is typically selected to be the MTD.

Administration: The drug is administered orally (e.g., by gavage for rodents, in capsules for

dogs) once daily for 28 consecutive days.

In-life Observations: Daily clinical observations for signs of toxicity, weekly body weight and

food consumption measurements.

Clinical Pathology: Blood samples are collected at baseline and at the end of the study for

hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

Terminal Procedures: At the end of the 28-day treatment period, animals are euthanized. A

full necropsy is performed, and selected organs are weighed.

Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and

examined microscopically by a veterinary pathologist.

Clinical Toxicity of Ralaniten
The primary source of toxicity data for Ralaniten comes from a Phase 1, open-label, dose-

escalation study in men with metastatic castration-resistant prostate cancer (mCRPC). The
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study evaluated doses ranging from 80 mg to 3600 mg once daily and 1800 mg twice daily.

While the drug was generally well-tolerated, its development was terminated due to poor oral

bioavailability.

Adverse Events and Dose-Limiting Toxicities
The following tables summarize the adverse events (AEs) and dose-limiting toxicities (DLTs)

observed in the Phase 1 clinical trial of Ralaniten.

Table 1: Most Common Drug-Related Adverse Events

Adverse Event Frequency

Diarrhea Common

Nausea Common

Fatigue Common

Table 2: Dose-Limiting Toxicities (DLTs)

Dose Level Adverse Event Grade

640 mg Elevated Amylase 4

1280 mg Elevated AST 3

Elevated ALT 3

Abdominal Pain 3

Nausea 2

Vomiting 1

Potential Mechanisms of Ralaniten Toxicity and
Signaling Pathways
The precise mechanisms underlying the observed toxicities of Ralaniten have not been fully

elucidated. However, they may be related to on-target effects on the androgen receptor in non-
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prostate tissues or potential off-target activities.

On-Target Androgen Receptor Inhibition
Androgen receptors are expressed in various tissues beyond the prostate, including the liver

and pancreas. Inhibition of AR signaling in these tissues could potentially lead to adverse

effects.

Off-Target Effects and Drug Metabolism
Drug-induced liver injury (DILI) and pancreatitis are known side effects of some medications.

The mechanisms can be complex, involving direct cellular toxicity, metabolic activation of the

drug into reactive metabolites, mitochondrial dysfunction, and immune-mediated responses.

Given that Ralaniten is metabolized in the body, it is plausible that a reactive metabolite could

contribute to the observed hepatotoxicity.

Hypothetical Signaling Pathway for Ralaniten-Induced
Toxicity
The following diagram illustrates a hypothetical signaling pathway for Ralaniten-induced

toxicity, integrating its known mechanism of action with general principles of drug-induced

organ injury.
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Hypothetical pathway of Ralaniten-induced organ toxicity.

Experimental Workflow for Preclinical Toxicity
Assessment
The following diagram outlines a typical workflow for the preclinical safety assessment of a new

drug candidate like Ralaniten.
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Generalized workflow for preclinical toxicity assessment.

Conclusion
The available data indicates that Ralaniten was generally well-tolerated in both preclinical

models and in a Phase 1 clinical trial in patients with mCRPC. The most frequently reported

adverse events were gastrointestinal in nature, including diarrhea and nausea. Dose-limiting

toxicities observed at higher doses included elevated pancreatic and liver enzymes, as well as

abdominal pain. The development of Ralaniten was ultimately halted due to poor oral

bioavailability rather than significant safety concerns. This preliminary toxicity profile, while

incomplete due to the lack of detailed public preclinical data, provides valuable insights for the

development of future AR NTD inhibitors. Understanding the potential for pancreatic and

hepatic effects will be crucial in the safety monitoring of next-generation compounds targeting

this novel mechanism of action.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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